molecular formula C14H16N4O2S2 B2611778 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 868974-35-0

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2611778
CAS No.: 868974-35-0
M. Wt: 336.43
InChI Key: KZIOUDAUIYPYQU-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction forms 5-acetamido-1,3,4-thiadiazole.

    Introduction of the Sulfanyl Group: The 5-acetamido-1,3,4-thiadiazole is then reacted with a suitable thiol reagent, such as 2-mercaptoacetic acid, to introduce the sulfanyl group.

    Attachment of the Phenylethyl Group: The final step involves the reaction of the intermediate compound with 2-phenylethylamine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the sulfanyl group.

    Substitution: New compounds with different functional groups replacing the sulfanyl group.

Scientific Research Applications

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of the thiadiazole ring and phenylethyl group provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-10(19)16-13-17-18-14(22-13)21-9-12(20)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIOUDAUIYPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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